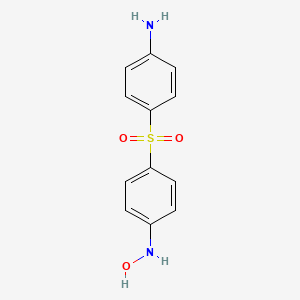

Dapsone hydroxylamine

Descripción general

Descripción

Dapsone hydroxylamine is the hydroxylamine derivative of the antibacterial dapsone . It is most commonly used as part of a multidrug therapy for the treatment of leprosy and as prophylaxis against pneumocystis pneumonia (PCP) in HIV patients .

Synthesis Analysis

Dapsone is metabolized into dapsone hydroxylamine in neutrophils, monocytes, and activated mononuclear leukocytes . The metabolism occurs via nonenzymatic oxidation by the myeloperoxidase (MPO) enzyme .Molecular Structure Analysis

The chemical formula of Dapsone hydroxylamine is C12H12N2O3S . The exact mass is 264.06 and the molecular weight is 264.299 .Chemical Reactions Analysis

Dapsone exerts its antibacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .Physical And Chemical Properties Analysis

The chemical formula of Dapsone hydroxylamine is C12H12N2O3S . The exact mass is 264.06 and the molecular weight is 264.299 .Aplicaciones Científicas De Investigación

1. Hemolytic Anemia and Hemotoxicity

Dapsone hydroxylamine is implicated in dapsone-induced hemolytic anemia, primarily due to its conversion into toxic metabolites, DDS-NOH and MADDS-NOH. These metabolites directly act as hemolytic agents in red blood cells, leading to premature cell sequestration by the spleen. This effect is observed in studies involving rat red cells and has implications for understanding the hemotoxicity of the parent drug dapsone (Jollow, Bradshaw, & McMillan, 1995).

2. Inflammation Suppression

Dapsone hydroxylamine plays a role in treating inflammatory conditions involving neutrophil infiltration. Its utility in suppressing symptoms of dermatitis herpetiformis is notable, as it inhibits neutrophil migration to lesion sites and prevents tissue destruction caused by the respiratory burst of neutrophils (Coleman, 1993).

3. Cytochrome P450 Involvement

Multiple cytochrome P450 enzymes are involved in the N-hydroxylation of dapsone to form its hydroxylamine. This process has significant implications for individual susceptibility to the toxic effects of dapsone, influencing the potential for enzyme inhibitors to block dapsone toxicity (Gill, Tingle, & Park, 1995).

4. Erythrocyte Membrane Alterations

Dapsone hydroxylamine induces changes in erythrocyte membranes, leading to premature cell removal. This is particularly relevant in treatments for malaria, where the shortened lifespan of erythrocytes due to dapsone can result in anaemia and increased morbidity (Bordin et al., 2010).

5. Antioxidant Effects

Research has explored the protective effects of antioxidants like resveratrol against dapsone hydroxylamine-induced oxidative stress in human cells. This includes the investigation of the antioxidant mechanism through in-silico methods and evaluating the impact on methemoglobinemia and DNA damage (Albuquerque et al., 2015).

6. Liver Oxidative Stress

Dapsone hydroxylamine contributes to liver oxidative stress, as seen in studies involving rats. It affects glutathione levels, lipid peroxidation, and the activity of antioxidant enzymes, offering insights into the mechanism of liver damage associated with dapsone (Veggi et al., 2008).

7. Effects on Sulfhydryl Status and Membrane Proteins

Dapsone hydroxylamine impacts the sulfhydryl status and membrane proteins of erythrocytes, influencing cell morphology and potentially affecting the premature splenic sequestration of the injured cells. This is significant for understanding the hemolytic process induced by dapsone (Grossman, Simson, & Jollow, 1992).

Safety And Hazards

Propiedades

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186361 | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapsone hydroxylamine | |

CAS RN |

32695-27-5 | |

| Record name | Dapsone hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapsone hydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPSONE HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

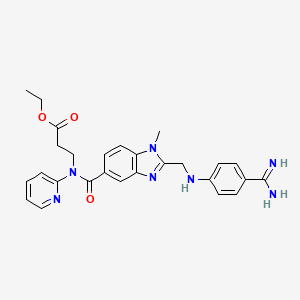

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

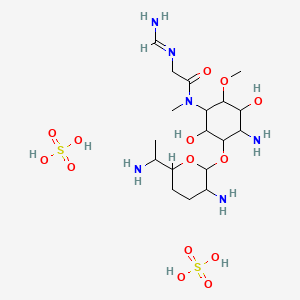

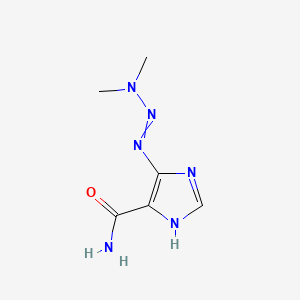

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1669753.png)